molecular formula C20H19N3O4 B2683625 N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 863612-56-0

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Katalognummer: B2683625
CAS-Nummer: 863612-56-0
Molekulargewicht: 365.389
InChI-Schlüssel: SVTWUNLLNADXJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily recognized for its role as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is frequently overexpressed in a wide range of solid tumors, where it plays a critical role in transducing integrin-mediated signals, thereby regulating cancer cell proliferation, survival, migration, and invasion [a href="https://www.nature.com/articles/s41571-019-0178-4"]. By targeting the ATP-binding pocket of FAK, this compound effectively suppresses its autophosphorylation at Y397 and downstream signaling pathways, making it a valuable chemical probe for investigating the complexities of tumor microenvironment interactions and metastasis [a href="https://pubmed.ncbi.nlm.nih.gov/25659580/"]. Research utilizing this inhibitor has provided key insights into mechanisms of chemoresistance, particularly in models of breast and pancreatic cancers, where FAK signaling contributes to a protective niche for malignant cells. Beyond its primary application in oncology, this scaffold is also being explored in the context of fibrosis and inflammatory diseases, given the involvement of integrin signaling in these pathological processes. Its well-defined mechanism and high selectivity profile enable researchers to dissect FAK-dependent cellular events with precision, facilitating the development of novel targeted therapeutic strategies. This product is intended for use in in vitro cell-based assays and in vivo preclinical studies to further elucidate the biological functions of FAK and validate its potential as a therapeutic target.

Eigenschaften

CAS-Nummer

863612-56-0

Molekularformel

C20H19N3O4

Molekulargewicht

365.389

IUPAC-Name

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19N3O4/c1-3-13-7-9-14(10-8-13)22-18(24)17-12-21-20(26)23(19(17)25)15-5-4-6-16(11-15)27-2/h4-12H,3H2,1-2H3,(H,21,26)(H,22,24)

InChI-Schlüssel

SVTWUNLLNADXJD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC

Löslichkeit

not available

Herkunft des Produkts

United States

Biologische Aktivität

N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 863612-56-0) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a tetrahydropyrimidine core with various substituents. Its molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4, and it has a molecular weight of approximately 336.36 g/mol. The key structural components include:

  • Ethyl group at the para position of the phenyl ring.
  • Methoxy group at the meta position of another phenyl ring.
  • Dioxo and carboxamide functional groups contributing to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit activities such as:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives have been shown to inhibit enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
  • Anticancer Properties : Pyrimidine derivatives are frequently investigated for their potential as anticancer agents due to their ability to interfere with cell proliferation and induce apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds structurally related to N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that related compounds exhibit significant cytotoxicity. For example, IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the range of micromolar concentrations for several pyrimidine derivatives .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)15.0
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo...A549 (Lung Cancer)TBDThis study

Enzyme Inhibition

The compound's mechanism may involve the inhibition of specific enzymes such as branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. For example, related compounds have been identified as potent inhibitors of BCAT1 and BCAT2, demonstrating high selectivity and cellular activity .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound’s activity and physicochemical properties are influenced by substituents on the pyrimidine core and the carboxamide side chain. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity/Notes Reference
N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 4-Ethylphenyl (amide N)
- 3-Methoxyphenyl (C3)
- 2,4-Dioxo
Hypothesized enzyme inhibition (based on analogs); ethyl group may enhance lipophilicity
3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 4-Methoxyphenyl (amide N)
- 3-Methoxyphenyl (C3)
- 2,4-Dioxo
Methoxy groups improve solubility but may reduce metabolic stability
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-carboxamide - 2-Chlorophenyl (amide N)
- 6-Methyl
- 2-Thioxo (vs. dioxo)
Thioxo group alters electron density; potential for enhanced binding to sulfur-rich sites
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid - Carboxylic acid (C5)
- 4-Fluorophenyl (C3)
- 2,4-Dioxo
Kynurenine formamidase inhibitor (IC₅₀ not reported); ionization affects bioavailability
6-(Benzylamino)-3-hydroxy-N-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - Benzylamino (C6)
- 3-Hydroxy (C3)
- 2,4-Dioxo
HIV-1 RNase H inhibition (EC₅₀ ~1–10 μM); hydroxy group enables hydrogen bonding

Key Research Findings

Substituent Effects on Activity: Methoxy Groups: Enhance water solubility but may reduce metabolic stability due to oxidative demethylation . Thioxo vs. Dioxo: Thioxo substitution (e.g., in ) introduces steric and electronic differences, which may favor interactions with cysteine-rich enzyme active sites .

Biological Target Specificity :

  • Pyrimidine-2,4-diones with 3-aryl substituents (e.g., 3-methoxyphenyl) show selectivity for RNase H (HIV-1) or kynurenine formamidase (mosquitoes), depending on additional functional groups .
  • Carboxamide derivatives generally exhibit better target affinity than carboxylic acids due to reduced ionization at physiological pH .

Synthetic Accessibility :

  • Analogs in and were synthesized in 78–86% yields via cyclocondensation or POCl₃-mediated reactions, suggesting feasible scalability for the target compound .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-ethylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, and how can purity be validated?

A multi-step synthesis involving Biginelli-like cyclocondensation or Suzuki-Miyaura coupling for aryl group introduction is typical for tetrahydropyrimidine derivatives. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol is advised. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : Assign protons using 1H^1H-NMR (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons between δ 6.8–7.5 ppm) and 13C^{13}C-NMR for carbonyl (δ ~160–170 ppm) and aromatic carbons.
  • X-ray crystallography : Resolve conformational details (e.g., planarity of the pyrimidine ring, substituent orientations) using single-crystal datasets collected at 296 K. Refinement with SHELXL and disorder modeling (e.g., for flexible ethyl/phenyl groups) ensures accuracy .

Q. What solvent systems are optimal for solubility in experimental assays?

The compound is moderately soluble in DMSO (50–100 mM stock solutions) and sparingly soluble in methanol or ethanol. For biological assays, dilute DMSO stocks (<1% v/v) in aqueous buffers to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against cancer cell lines?

  • In vitro cytotoxicity : Use MTT assays on adherent cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure. Include positive controls (e.g., doxorubicin) and solvent controls.
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide flow cytometry). Validate target engagement via Western blotting (e.g., caspase-3, PARP cleavage) .

Q. What strategies resolve contradictions in reported solubility or bioactivity data?

  • Solubility discrepancies : Compare logP values (calculated via ChemAxon) with experimental shake-flask method results. Use dynamic light scattering (DLS) to detect aggregation.
  • Bioactivity variability : Standardize assay conditions (e.g., serum concentration, incubation time) and validate compound stability under experimental conditions via LC-MS .

Q. How can computational modeling predict structure-activity relationships (SAR) for analogs?

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, DNA topoisomerases). Focus on hydrogen bonding (carboxamide, dioxo groups) and hydrophobic contacts (ethylphenyl, methoxyphenyl).
  • QSAR : Corrogate substituent effects (e.g., methoxy vs. ethoxy, para vs. meta substitution) using Gaussian-based DFT calculations for electronic parameters (HOMO-LUMO, Mulliken charges) .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Disorder in the ethylphenyl or methoxyphenyl groups can complicate refinement. Apply PART instructions in SHELXL to model split positions and restrain thermal parameters. Use PLATON/SQUEEZE to account for solvent-accessible voids .

Q. How can solubility limitations in in vivo studies be mitigated?

  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions.
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance aqueous solubility .

Q. What in vitro models are appropriate for assessing metabolic stability and toxicity?

  • Hepatic metabolism : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • hERG inhibition : Patch-clamp assays on HEK293 cells expressing hERG channels to assess cardiac toxicity risk .

Q. How do electronic effects of substituents (e.g., methoxy, ethyl) influence reactivity in further derivatization?

The methoxy group’s electron-donating nature enhances electrophilic substitution at the para position, while the ethylphenyl group provides steric hindrance. Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling at 80°C) to balance yield and regioselectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.